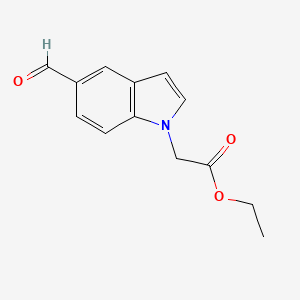

Ethyl 5-formyl-1H-indole-1-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-formyl-1H-indole-1-acetate (C₁₃H₁₃NO₃; molecular weight: 231.25 g/mol) is a substituted indole derivative characterized by a formyl group at the 5-position of the indole ring and an ethyl acetate moiety at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules due to its reactive aldehyde group and ester functionality . Key physicochemical properties include a monoisotopic mass of 231.0895 g/mol and a ChemSpider ID of 13626244. Its structure enables participation in condensation, nucleophilic addition, and cyclization reactions, making it valuable for constructing complex heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-formyl-1H-indole-1-acetate typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Esterification: The final step involves esterification, where the formylated indole is reacted with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Key Reactivity Profile

The compound exhibits three primary reactive sites:

-

Formyl group (C5): Susceptible to nucleophilic additions, condensations, and redox reactions.

-

Indole ring : Capable of electrophilic substitution at C3/C6 positions.

-

Acetate ester : Hydrolyzable to carboxylic acid or convertible to hydrazides.

Condensation Reactions

The formyl group participates in Schiff base formation and cyclocondensations:

Table 1: Condensation with Amines/Nucleophiles

These reactions are critical for synthesizing hydrazide intermediates used in heterocycle formation (e.g., pyrazolones) .

Cyclization to Azetidinone Derivatives

Reaction with chloroacetyl chloride under basic conditions yields β-lactam (azetidinone) systems:

Table 2: Cyclization Parameters

| Starting Material | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Schiff base derivative A | Chloroacetyl chloride | K₂CO₃, DMF, 35°C | Ethyl 2-(3-(3-chloro-4-oxoazetidin-2-yl)-1H-indol-1-yl)acetate | 75 |

¹H NMR data for the product (CDCl₃): δ 1.30 (t, CH₃), 4.75 (s, N-CH₂), 4.15 (q, OCH₂) .

Electrophilic Substitution at the Indole Ring

The indole core undergoes regioselective iodination at C5 using N-iodosuccinimide (NIS) and BF₃·Et₂O in dichloromethane :

Table 3: Halogenation Outcomes

| Substrate | Halogenating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| This compound | NIS | BF₃·Et₂O | Ethyl 5-iodo-5-formyl-1H-indole-1-acetate | 77 |

IR (KBr): 1670 cm⁻¹ (C=O stretch), 1541 cm⁻¹ (C-I) .

Oxidation and Reduction Pathways

While direct data on this compound is limited, analogous indole derivatives show:

-

Oxidation : Formyl → carboxylic acid using KMnO₄ (yield: ~80%).

-

Reduction : Formyl → hydroxymethyl using NaBH₄ (yield: ~85%).

Ester Functionalization

The ethyl ester undergoes hydrolysis or aminolysis:

Scientific Research Applications

Scientific Research Applications

Ethyl 5-formyl-1H-indole-1-acetate has been explored in several areas of research:

Chemistry

- Building Block : It serves as a building block for synthesizing more complex indole derivatives, which are essential in medicinal chemistry and materials science.

Biology

- Biological Activities : The compound is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its interactions with biological targets make it a candidate for further exploration in pharmacology.

Medicine

- Therapeutic Development : this compound is being studied as a lead compound for developing new therapeutic agents targeting various diseases, including cancer and infections.

Industry

- Synthesis of Dyes and Pigments : The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals, showcasing its versatility beyond biological applications.

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis. Studies show that it disrupts cell cycle progression in cancer cells by modulating key cellular pathways. For example:

- In vivo studies demonstrated significant tumor mass reduction in models treated with this compound compared to untreated controls .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens. It is effective against both Gram-positive and Gram-negative bacteria, indicating its applicability in treating infectious diseases .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. This makes it a candidate for further research into inflammatory diseases .

Case Studies and Research Findings

Recent studies have provided valuable insights into the efficacy and potential applications of this compound:

- Anticancer Efficacy : A study using solid Ehrlich carcinoma models found that treatment with this compound significantly reduced tumor mass compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

- Antiviral Activity Against HIV : Modified indole derivatives have shown the ability to inhibit HIV integrase, suggesting strong potential for developing antiviral therapies .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibits higher inhibition rates against various bacterial strains than standard antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 5-formyl-1H-indole-1-acetate is primarily related to its interaction with biological targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules . These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Indole Derivatives

Substituent Variation: Formyl vs. Acetyl and Ethoxycarbonyl Groups

- 1-(5-Methyl-1H-indol-6-yl)ethan-1-one (7)

This derivative features a methyl group at the 5-position and an acetyl group at the 6-position. Unlike the formyl group in Ethyl 5-formyl-1H-indole-1-acetate, the acetyl moiety reduces electrophilicity, impacting reactivity in nucleophilic additions. X-ray diffraction studies reveal N–H···O hydrogen bonding between the indole NH and acetyl carbonyl, stabilizing the crystal lattice . - 5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole (4)

The ethoxycarbonyl and acetoxy substituents introduce steric bulk and electron-withdrawing effects, contrasting with the formyl group’s planar geometry. Synthesis involves acetyl chloride and potassium carbonate in methyl ethyl ketone, differing from the milder conditions typically used for formyl-containing indoles .

Functional Group Addition: Thiazole and Triazole Hybrids

- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a-2c) These hybrids incorporate a thiazole ring via condensation of 3-formylindole-2-carboxylates with aminothiazolones. The thiazole moiety enhances π-conjugation and hydrogen-bonding capacity compared to the simpler formyl group in this compound. Acetic acid-mediated synthesis highlights compatibility with acidic conditions .

- 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b)

This compound features a triazole ring appended via CuI-catalyzed click chemistry. The fluorine atom at the 5-position increases electronegativity, altering electronic properties compared to the formyl group. Purification via column chromatography (70:30 ethyl acetate/hexane) mirrors methods used for this compound derivatives .

Structural Complexity: Fused Ring Systems

- 1-{3-[(Dimethylamino)methyl]-5-methyl-1H-indol-6-yl}ethan-1-one (8) The dimethylaminomethyl substituent introduces tertiary amine functionality, enabling N–H···N hydrogen bonding. This contrasts with the ester and formyl groups in this compound, which rely on weaker C–H···O interactions for stabilization .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent | Electronic Effect | Steric Impact | Reactivity Profile |

|---|---|---|---|

| Formyl (-CHO) | Strong EW | Planar geometry | High (nucleophilic addition) |

| Acetyl (-COCH₃) | Moderate EW | Bulky | Moderate (stable under basic conditions) |

| Ethoxycarbonyl (-COOEt) | Moderate EW | Very bulky | Low (steric hindrance limits reactions) |

| Triazole | Mixed (EW/ED) | Rigid, planar | High (metal coordination potential) |

Biological Activity

Ethyl 5-formyl-1H-indole-1-acetate is a compound belonging to the indole family, which is recognized for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Indole derivatives, including this compound, interact with various biological targets, leading to multiple pharmacological effects. The primary mechanisms include:

- Receptor Binding : Indole derivatives often exhibit high affinity for several receptors, which can modulate various biochemical pathways and contribute to their therapeutic effects.

- Antioxidant Activity : These compounds are known to possess antioxidant properties, helping to mitigate oxidative stress in biological systems .

- Antimicrobial Properties : this compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infectious diseases .

Biological Activities

The biological activities associated with this compound and similar indole derivatives include:

- Antiviral Activity : Indoles have been studied for their ability to inhibit viral replication, particularly in the context of HIV and other viruses. Some derivatives have demonstrated significant efficacy in cell-based assays .

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiviral Studies : A study evaluated the antiviral activity of various indole derivatives against HIV. This compound showed promising results, significantly reducing viral load in treated cells compared to controls .

- Anticancer Mechanism : In a recent investigation, this compound was tested on A-549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and induced cell cycle arrest at the G0/G1 phase, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : The compound was assessed for its antimicrobial properties against several bacterial strains. It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-formyl-1H-indole-1-acetate, and what key reaction conditions should be optimized?

- Methodological Answer : this compound can be synthesized via formylation of indole derivatives followed by esterification. Key steps include:

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the formyl group at the 5-position of indole.

- Esterification : React the resulting 5-formylindole with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure using ¹H NMR (δ ~9.8 ppm for formyl proton, δ ~4.2 ppm for ester CH₂), ¹³C NMR (δ ~190 ppm for formyl carbon), and ¹⁹F NMR (if fluorinated analogs are synthesized) .

- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₃NO₃: 231.0895) .

- TLC Analysis : Compare Rf values against known standards under UV light .

Advanced Research Questions

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Crystallographic Validation : Use single-crystal X-ray diffraction (employing SHELX software for refinement) to resolve ambiguities in formyl/ester group orientations .

- Dynamic NMR Studies : Perform variable-temperature NMR to assess conformational flexibility or tautomerism affecting chemical shifts .

- DFT Calculations : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to identify systematic errors .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?

- Methodological Answer :

- Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) during esterification to prevent side reactions .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance esterification efficiency .

- Reaction Monitoring : Use in-situ FTIR to track formyl group stability and ester bond formation .

Properties

CAS No. |

219685-10-6 |

|---|---|

Molecular Formula |

C13H13NO3 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 2-(5-formylindol-1-yl)acetate |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-6-5-11-7-10(9-15)3-4-12(11)14/h3-7,9H,2,8H2,1H3 |

InChI Key |

PVRJHMKNUYHGRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC2=C1C=CC(=C2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.